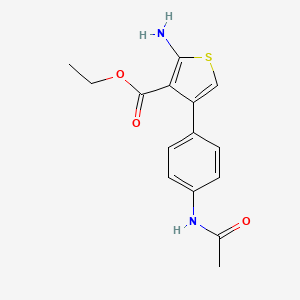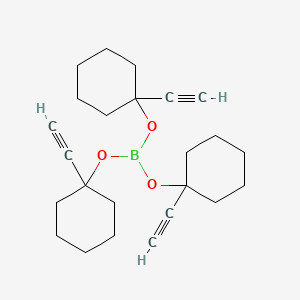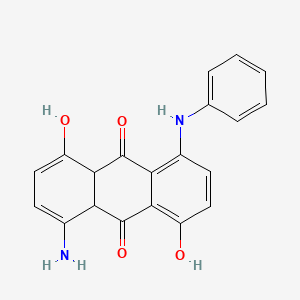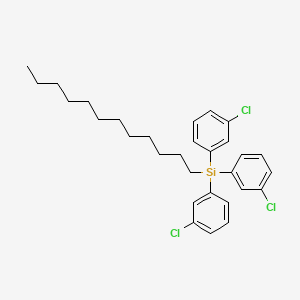
2-Amino-4-(4-acetaminophenyl)-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Ethyl 2-amino-3-thiophenecarboxylate and acetic anhydride.
- Conditions: Reflux in acetic acid.
- Product: Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and acetylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Thiophene Ring
- Reactants: Ethyl acetoacetate, sulfur, and an appropriate base (e.g., sodium ethoxide).
- Conditions: Reflux in ethanol.
- Product: Ethyl 2-amino-3-thiophenecarboxylate.
化学反応の分析
Types of Reactions
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
科学的研究の応用
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate is unique due to the presence of both acetylamino and amino groups on the thiophene ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
ethyl 4-(4-acetamidophenyl)-2-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)13-12(8-21-14(13)16)10-4-6-11(7-5-10)17-9(2)18/h4-8H,3,16H2,1-2H3,(H,17,18) |
InChIキー |
RKGOKRGBGUQYQN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)











